(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime
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Overview
Description
(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime is a chemical compound characterized by its unique structure, which includes a methoxy group, a trifluoroethoxy group, and an ethanone oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde and hydroxylamine hydrochloride.
Formation of Ethanone Oxime: The key step involves the reaction of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding ethanone oxime.
Reaction Conditions: The reaction is typically carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The methoxy and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the trifluoroethoxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone: Lacks the oxime group, which may affect its reactivity and biological activity.
(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone hydrazone: Contains a hydrazone group instead of an oxime group, leading to different chemical properties.
Uniqueness
The presence of both methoxy and trifluoroethoxy groups in (1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime makes it unique compared to similar compounds
Properties
Molecular Formula |
C11H12F3NO3 |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
(NZ)-N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H12F3NO3/c1-7(15-16)8-3-4-9(10(5-8)17-2)18-6-11(12,13)14/h3-5,16H,6H2,1-2H3/b15-7- |
InChI Key |
IWOCXHLWPPMDCS-CHHVJCJISA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=C(C=C1)OCC(F)(F)F)OC |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OCC(F)(F)F)OC |
Origin of Product |
United States |
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